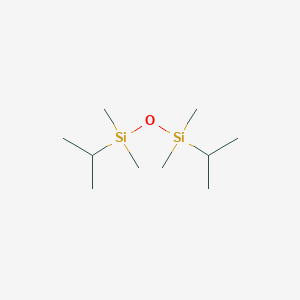

1,3-Diisopropyl-1,1,3,3-tetramethyldisiloxane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H26OSi2 |

|---|---|

Molecular Weight |

218.48 g/mol |

IUPAC Name |

[dimethyl(propan-2-yl)silyl]oxy-dimethyl-propan-2-ylsilane |

InChI |

InChI=1S/C10H26OSi2/c1-9(2)12(5,6)11-13(7,8)10(3)4/h9-10H,1-8H3 |

InChI Key |

DSLOWNUUMZVCAC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)[Si](C)(C)O[Si](C)(C)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Advanced Physicochemical Profiling and Synthetic Applications of 1,3-Diisopropyl-1,1,3,3-tetramethyldisiloxane (CAS 36957-90-1)

Executive Summary

In the landscape of advanced organic synthesis and materials science, organosilicon compounds serve as critical architectural tools. 1,3-Diisopropyl-1,1,3,3-tetramethyldisiloxane (CAS 36957-90-1) is a specialized, sterically tuned disiloxane. Unlike the ubiquitous hexamethyldisiloxane (HMDS), the introduction of two isopropyl groups fundamentally alters the hydrolytic stability and kinetic profile of the Si-O-Si linkage.

This whitepaper provides an in-depth technical evaluation of this compound. We will explore its physicochemical properties, its role as a stable precursor for the isopropyldimethylsilyl (IPDMS) protecting group in complex Active Pharmaceutical Ingredient (API) synthesis, and its utility in grafting hydrophobic monolayers onto advanced functional materials [1, 2].

Molecular Architecture & Physicochemical Profiling

The symmetric architecture of this compound—featuring a central oxygen atom bridging two highly substituted silicon centers—renders it highly lipophilic and chemically robust. The isopropyl groups act as steric shields, increasing the activation energy required for nucleophilic attack at the silicon centers compared to standard methyl derivatives.

Table 1: Key Physicochemical Properties

| Property | Value / Description |

| Chemical Name | This compound |

| CAS Registry Number | 36957-90-1 |

| Molecular Formula | C₁₀H₂₆OSi₂ |

| Molecular Weight | 218.48 g/mol |

| PubChem CID | 600287 |

| Physical State | Colorless, hydrophobic liquid |

| Estimated Density | ~0.82 g/mL (Extrapolated from structural analogs) |

| Estimated Boiling Point | 170 °C – 180 °C |

Data supported by PubChem computational records and standard organosilicon databases [1].

Mechanistic Reactivity & Steric Tuning

In drug development, the choice of a silyl protecting group is a delicate balancing act between ease of installation and resilience against downstream reaction conditions. This compound acts as the stable anhydride precursor to the isopropyldimethylsilyl (IPDMS) group [3].

The Causality of Steric Tuning: Why utilize IPDMS over Trimethylsilyl (TMS) or tert-Butyldimethylsilyl (TBDMS)?

-

TMS is highly reactive but kinetically labile; it often falls off during mild aqueous workups.

-

TBDMS is exceptionally stable but its massive steric bulk can prevent the protection of hindered secondary or tertiary alcohols.

-

IPDMS provides the perfect "Goldilocks" cone angle. The isopropyl group provides sufficient steric hindrance to survive mild acidic/basic conditions and Grignard additions, while remaining small enough to efficiently silylate sterically congested hydroxyls.

Figure 1: Steric tuning logic comparing common silyl protecting groups.

Applications in Advanced Synthesis

In Situ Generation of Silylating Agents

Direct storage of IPDMS-Cl or IPDMS-OTf can lead to degradation via atmospheric moisture. By utilizing the stable this compound dimer, chemists can generate the active silylating species in situ via acidic cleavage.

Figure 2: Mechanistic pathway for generating the IPDMS protecting group.

Surface Modification & Functional Materials

Beyond discrete molecule synthesis, this disiloxane is utilized as an additive and surface modifier in electronic chemicals and advanced functional materials [2]. When grafted onto silica or metal-oxide surfaces, the isopropyl groups create a highly hydrophobic, low-surface-energy monolayer that resists hydrolytic degradation far better than standard methyl-terminated siloxanes.

Experimental Methodologies

Protocol: Surface Hydrophobization via Thermal Grafting

Objective: To covalently graft IPDMS groups onto a hydroxylated silica substrate, creating a sterically shielded, hydrophobic surface. Self-Validating Mechanism: The success of this protocol is immediately validated by a shift in the water contact angle from <10° (hydrophilic) to >90° (hydrophobic).

Step-by-Step Methodology:

-

Substrate Activation: Submerge the silica substrate in Piranha solution (3:1 conc. H₂SO₄ : 30% H₂O₂) for 30 minutes. Causality: This aggressively oxidizes organic contaminants and maximizes the density of reactive surface silanol (-SiOH) groups. (Note: Handle Piranha with extreme caution).

-

Rinsing & Drying: Rinse the substrate thoroughly with deionized water (18.2 MΩ·cm), followed by absolute ethanol. Dry under a stream of high-purity N₂.

-

Silylation Bath Preparation: In a Schlenk flask under argon, prepare a 5% (v/v) solution of this compound in anhydrous toluene. Add 0.1 mol% of Trifluoroacetic acid (TFA). Causality: TFA acts as a mild catalyst, protonating the siloxane oxygen to lower the activation barrier for nucleophilic attack by the surface silanols.

-

Thermal Grafting: Immerse the substrate in the bath and heat to 110 °C (reflux) for 12 hours. Causality: The steric bulk of the isopropyl groups requires sustained thermal energy to achieve a densely packed monolayer.

-

Curing and Washing: Remove the substrate and sonicate sequentially in toluene and ethanol for 5 minutes each. Causality: Sonication removes loosely bound, physisorbed siloxane multilayers, leaving only the covalently bound monolayer. Bake at 120 °C for 1 hour to drive off residual solvent and complete any residual condensation.

Figure 3: Step-by-step workflow for surface hydrophobization using the disiloxane.

Analytical Characterization

To confirm the presence of the disiloxane or the successful installation of the IPDMS group, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. The electropositive nature of silicon highly shields the adjacent protons.

Table 2: Expected NMR Shifts (in CDCl₃)

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment & Causality |

| ¹H NMR | 0.05 – 0.10 | Singlet | Si-CH₃ : Highly shielded by the electropositive Si atom. |

| ¹H NMR | 0.85 – 0.95 | Doublet | -CH(CH₃)₂ : The terminal methyls of the isopropyl group, split by the adjacent methine proton. |

| ¹H NMR | 0.95 – 1.05 | Multiplet | -CH(CH₃)₂ : The methine proton, split by the adjacent methyls and influenced by the Si core. |

| ¹³C NMR | -3.0 to -2.0 | Singlet | Si-CH₃ : Characteristic negative shift for silicon-bound methyl carbons. |

| ¹³C NMR | 13.0 – 15.0 | Singlet | -CH(CH₃)₂ : Methine carbon of the isopropyl group. |

| ¹³C NMR | 17.0 – 18.5 | Singlet | -CH(CH₃)₂ : Methyl carbons of the isopropyl group. |

Note: Successful cleavage of the disiloxane and attachment to an oxygenated target will slightly deshield the Si-CH₃ protons, shifting them closer to 0.15 ppm.

References

Beyond the Backbone: Structural Dynamics and Synthetic Utility of sym-Tetramethyl(diisopropyl)disiloxane

Executive Summary: The Steric Anomaly

In the realm of organosilicon chemistry, 1,3-diisopropyl-1,1,3,3-tetramethyldisiloxane (CAS: 36957-90-1) represents a critical balance between the steric accessibility of hexamethyldisiloxane (HMDS) and the extreme hindrance of tert-butyl variants. Often encountered in drug development as the dimerized byproduct of the Isopropyldimethylsilyl (IPDMS) protecting group, this molecule serves as a vital reference standard for lipophilic shielding strategies.

This technical guide dissects the structural architectonics of sym-tetramethyl(diisopropyl)disiloxane, providing a definitive protocol for its synthesis and characterization. We move beyond basic properties to explore the Si-O-Si bond linearization phenomenon driven by isopropyl bulk—a mechanism with profound implications for designing hydrophobic pockets in bioactive molecules.

Molecular Architectonics & Properties

The molecule consists of two silicon atoms bridged by a single oxygen, each capped with two methyl groups and one isopropyl group. Unlike rigid carbon backbones, the siloxane linkage offers unique conformational freedom, constrained here by the isopropyl "umbrella."

Table 1: Physicochemical Profile

| Property | Value / Description | Context |

| IUPAC Name | This compound | "sym" denotes 1,3-substitution |

| CAS Registry | Definitive Identifier | |

| Formula | MW: 218.48 g/mol | |

| Si-O-Si Angle | Wider than ether ( | |

| Lipophilicity (cLogP) | High (> 4.5 est.)[1][2][3][4][5][6][7] | Critical for BBB penetration models |

| Reactivity | Chemically Inert | Stable to aqueous acid/base; requires HF/strong nucleophiles to cleave |

The "Gearing" Effect

The isopropyl groups do not rotate freely. They engage in a "gearing" mechanism with the adjacent methyl groups. This steric crowding forces the flexible Si-O-Si bond to widen, reducing the energy barrier to linearization. For researchers, this means the molecule occupies a larger effective volume than predicted by simple bond-length summation, making it an excellent hydrophobic spacer in supramolecular assemblies.

Synthetic Protocol: Hydrolytic Condensation

While often observed as a byproduct, the deliberate synthesis of high-purity sym-tetramethyl(diisopropyl)disiloxane is required for use as an internal NMR standard or viscosity modifier. The following protocol utilizes the controlled hydrolysis of isopropyldimethylchlorosilane .

Phase A: The Mechanism

The reaction proceeds via a nucleophilic attack of water on the chlorosilane, generating a transient silanol (

Figure 1: Step-wise hydrolytic condensation pathway. The transient silanol spontaneously dimerizes due to the high energy of the Si-Cl bond cleavage.

Phase B: Experimental Workflow

Safety: Chlorosilanes release HCl gas upon contact with moisture. Work in a fume hood.

-

Reagent Preparation:

-

Charge a 500 mL 3-neck round-bottom flask with Isopropyldimethylchlorosilane (CAS 2895-91-2) (27.3 g, 0.2 mol).

-

Dilute with Diethyl ether or Pentane (100 mL) to mitigate exotherms.

-

-

Hydrolysis (The "Ice-Quench" Method):

-

Prepare a slurry of crushed ice (100 g) and water (100 mL) in a separate beaker.

-

Crucial Step: Add the silane solution dropwise to the vigorously stirred ice slurry over 30 minutes.

-

Why: Adding water to silane causes violent HCl evolution. Adding silane to excess water/ice keeps the temperature low (<5°C), favoring condensation over polymerization or side-reactions.

-

-

Separation & Neutralization:

-

Separate the organic layer.

-

Wash the organic phase 2x with Sat. NaHCO₃ (until no gas evolution) to remove residual HCl.

-

Wash 1x with Brine.

-

Dry over anhydrous MgSO₄ .

-

-

Purification:

-

Concentrate via Rotary Evaporator (ambient temp, 300 mbar).

-

Distillation: Perform fractional distillation. The product will boil significantly higher than HMDS (approx. 180-190°C at atm, or ~70-80°C at 15 mmHg). Collect the main fraction.

-

Analytical Validation (Self-Validating Systems)

To ensure the integrity of the synthesized structure, use the following spectroscopic markers.

Table 2: NMR Diagnostic Peaks

| Nucleus | Chemical Shift ( | Multiplicity | Assignment | Structural Logic |

| ~ 7.0 to 9.0 | Singlet | Si -O-Si | Shifted downfield relative to TMS (0 ppm) due to O-deshielding and iPr inductive effect. | |

| 0.05 - 0.10 | Singlet (12H) | Si-Me | Diastereotopic nature is negligible due to symmetry. | |

| 0.95 - 1.05 | Doublet (12H) | CH-Me | Characteristic isopropyl doublet ( | |

| ~ 0.8 - 1.2 | Multiplet (2H) | Si-CH | Methine proton, often obscured by methyls; requires high-field NMR. |

Quality Control Check: The absence of a peak at

Applications in Drug Development

While the molecule itself is rarely a drug, its structural motif is a high-value tool in Medicinal Chemistry .

The "Silicon Switch" (Bioisostere)

Replacing a quaternary carbon with silicon (C/Si exchange) increases lipophilicity and alters bond angles. The sym-tetramethyl(diisopropyl)disiloxane motif serves as a model for gem-dimethyl mimics .

-

Mechanism: The longer C-Si bond (1.87 Å vs 1.54 Å for C-C) allows for "deeper" penetration into hydrophobic protein pockets.

-

Protocol: Use the precursor (isopropyldimethylchlorosilane) to protect alcohols in hit-to-lead optimization. If the resulting silyl ether improves metabolic stability (by blocking P450 oxidation sites), the IPDMS group is validated.

Hydrophobic Shielding

In formulation science, this disiloxane acts as a highly permeable, hydrophobic fluid. It is used to create anhydrous environments for moisture-sensitive APIs.

Figure 2: Functional utility of the disiloxane in pharmaceutical workflows.

References

-

PubChem. (2025).[1][8] this compound (CID 600287).[1] National Library of Medicine.[1] [Link][1]

-

Gelest, Inc. (2024). Silicone Fluids and Disiloxanes: Physical Properties. (Reference for general disiloxane boiling points and refractive indices). [Link]

-

RSC Medicinal Chemistry. (2024). The role of silicon in drug discovery: a review. (Contextual grounding for Silicon Bioisosteres). [Link]

Sources

- 1. This compound | C10H26OSi2 | CID 600287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethyl- [webbook.nist.gov]

- 3. 1,1,3,3-TETRAMETHYLDISILOXANE, 99% - Gelest, Inc. [gelest.com]

- 4. 1,3-Di-Isopropyl-1,1,3,3-Tetramethyl Disiloxane | 36957-90-1 [chemicalbook.com]

- 5. Role played by isopropyl substituents in stabilizing the putative triple bond in Ar'EEAr' [E = Si, Ge, Sn; Ar' = C6H3-2,6-(C6H3-2,6-Pr(i)2)2] and Ar*PbPbAr* [Ar* = C6H3-2,6-(C6H2-2,4,6-Pr(i)3)2] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tetramethyl disiloxane | C4H14OSi2 | CID 57376941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. 1,1,3,3-Tetraisopropyldisiloxane | C12H28OSi2 | CID 6329600 - PubChem [pubchem.ncbi.nlm.nih.gov]

Chemical Stability of Bulky Alkyl-Substituted Disiloxanes: A Technical Guide for Drug Development and Complex Synthesis

Executive Summary

In advanced organic synthesis and pharmaceutical development, the delicate balance between molecular reactivity and structural stability dictates the success of a synthetic route. Bulky alkyl-substituted disiloxanes—most notably 1,1,3,3-tetraisopropyldisiloxane (TIPDS) and di-tert-butylsilylene (DTBS)—have emerged as indispensable tools. Operating both as bifunctional protecting groups for complex polyols (such as nucleosides) and as robust linkers in targeted drug delivery systems, these compounds leverage extreme steric hindrance to resist premature degradation. This whitepaper details the mechanistic foundations of their chemical stability, provides comparative performance metrics, and outlines self-validating experimental protocols designed for drug development professionals.

Mechanistic Foundations of Siloxane Stability

The chemical stability of siloxane (Si-O-Si) and silyl ether (Si-O-C) bonds is governed by the steric and electronic environment surrounding the silicon center. Hydrolysis of these bonds typically proceeds via a pentacoordinate silicon transition state, initiated by the nucleophilic attack of water, hydronium, or hydroxide ions.

By functionalizing the disiloxane backbone with bulky alkyl substituents—such as isopropyl or tert-butyl groups—the silicon atom becomes heavily shielded. This steric bulk significantly increases the activation energy required for a nucleophile to approach the silicon center, effectively preventing the formation of the pentacoordinate intermediate[1]. Consequently, bulky disiloxanes exhibit exceptional resistance to both acidic and basic hydrolysis, maintaining their structural integrity across a broad pH range (typically pH 2 to 12)[2].

Mechanistic pathway of steric shielding in bulky alkyl-substituted disiloxanes.

Comparative Stability Profiles

The hydrolytic stability of silyl-based groups is not uniform; it scales directly with the degree of steric hindrance. For standard monosilanes, the resistance to acidic hydrolysis follows a well-documented hierarchy: TMS < TES < TBDMS < TIPS < TBDPS[1].

When the simultaneous protection of two hydroxyl groups is required, cyclic silyl ethers formed by disiloxanes like TIPDS are unparalleled. TIPDS forms a highly stable, strain-relieved macrocyclic structure that withstands aggressive acidic and basic environments, allowing for orthogonal deprotection strategies where other protecting groups can be removed without disturbing the disiloxane linkage[3].

Table 1: Comparative Hydrolytic Stability of Common Silyl and Disiloxane Groups

| Protecting Group / Linker | Steric Bulk Level | Stability to Acidic Hydrolysis | Stability to Basic Hydrolysis | Standard Cleavage Conditions |

| Trimethylsilyl (TMS) | Low | Very Poor | Poor | Mild acid, K₂CO₃/MeOH |

| Triethylsilyl (TES) | Low-Medium | Poor | Moderate | AcOH, TBAF |

| tert-Butyldimethylsilyl (TBDMS) | Medium | Good (>100x TMS) | Good | TFA, TBAF |

| Triisopropylsilyl (TIPS) | High | Excellent | Excellent | TBAF, HF·pyridine |

| 1,1,3,3-Tetraisopropyldisiloxanylidene (TIPDS) | Very High (Bifunctional) | Excellent | Excellent | TBAF, NH₄F |

Applications in Drug Development and Synthesis

Regioselective Nucleoside Protection

In the synthesis of oligonucleotide therapeutics, achieving regioselective protection is a critical bottleneck. The reagent 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂) is uniquely engineered for this purpose. It reacts preferentially with the primary 5'-hydroxyl group of a ribonucleoside. Because intramolecular reactions occur at a vastly accelerated rate compared to intermolecular ones, the opposing end of the disiloxane chain rapidly reacts with the adjacent secondary 3'-hydroxyl group[4]. This forms a stable seven-membered ring, leaving the 2'-hydroxyl group exposed for downstream modifications (e.g., phosphoramidite coupling).

Functionalized Surfaces and Linkers

Beyond protecting group chemistry, bulky disiloxanes are utilized to enhance the chemical stability of functionalized surfaces and drug delivery linkers. By sterically protecting the siloxane bonds anchoring active pharmaceutical ingredients (APIs) or targeting ligands, these materials resist phase loss and degradation even under aggressive physiological or acidic aging conditions (such as exposure to 5% TFA at elevated temperatures)[5].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Every step incorporates a mechanistic rationale (causality) to guide researchers in troubleshooting and optimizing their workflows.

Self-validating experimental workflow for TIPDS protection and stability testing.

Protocol A: Regioselective TIPDS Protection of a Ribonucleoside

Objective: Simultaneous protection of 3' and 5' hydroxyl groups to isolate the 2'-OH.

-

Substrate Preparation: Dissolve the ribonucleoside (1.0 equiv) in anhydrous pyridine (approx. 0.1 M concentration). Causality: Pyridine serves a dual purpose: it acts as a highly polar solvent capable of dissolving the nucleoside, and it functions as a mild base to neutralize the HCl gas generated during silylation, thereby driving the equilibrium forward[3].

-

Reagent Addition: Cool the solution to 0 °C under an inert atmosphere (N₂ or Argon). Add 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂) (1.05 equiv) dropwise. Causality: Cooling minimizes exothermic side reactions and maximizes the regioselectivity of the initial nucleophilic attack at the less sterically hindered 5'-primary hydroxyl[4].

-

Reaction Monitoring: Allow the reaction to warm to room temperature (20 °C) and stir for 2–4 hours. Monitor progression via Thin-Layer Chromatography (TLC) or HPLC. Causality: While intramolecular cyclization to the 3'-OH is rapid, continuous monitoring ensures complete conversion before quenching, preventing the isolation of unstable mono-protected intermediates[4].

-

Quenching and Isolation: Quench the reaction with saturated aqueous NaHCO₃ and extract with dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Causality: NaHCO₃ neutralizes residual acid without providing a strong enough basic environment to hydrolyze the newly formed, sterically hindered disiloxane bonds.

Protocol B: Hydrolytic Stability Validation Assay

Objective: Verify the integrity of the bulky disiloxane linkage under extreme pH conditions.

-

Buffer Preparation: Prepare standardized aqueous buffers at pH 2.0 (HCl/KCl), pH 7.4 (PBS), and pH 12.0 (NaOH/KCl).

-

Incubation: Dissolve the TIPDS-protected compound in a minimal amount of co-solvent (e.g., acetonitrile) and dilute into the respective buffers. Incubate at 37 °C. Causality: Elevated physiological temperatures accelerate hydrolysis kinetics, providing a rigorous stress test for the steric shielding of the Si-O-Si bonds[2].

-

Quantification: At predetermined time points (1h, 4h, 24h, 48h), extract aliquots and analyze via LC-MS. Causality: LC-MS precisely identifies the mass of the intact molecule versus any cleaved silanol byproducts, directly validating the operational pH boundaries of the bulky alkyl substitution.

References

*[3] A Comparative Guide to Diol Protection Strategies in Organic Synthesis - Benchchem. 3 *[1] A Review of Organosilanes in Organic Chemistry - Thermo Fisher Scientific. 1 *[2] Minimizing hydrolysis of siloxane bonds in functionalized surfaces - Benchchem. 2 *[5] Silica-Based, Hyper-Crosslinked Acid Stable Stationary Phases for High Performance Liquid Chromatography - PMC. 5 *[4] WO2013165266A1 - Method for protecting hydroxyl, amine or thiol functional groups with tetraisopropydisilane - Google Patents. 4

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. WO2013165266A1 - Method for protecting hydroxyl, amine or thiol functional groups with tetraisopropydisilane and the corresponding protected compounds - Google Patents [patents.google.com]

- 5. Silica-Based, Hyper-Crosslinked Acid Stable Stationary Phases for High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1,3-Diisopropyl-1,1,3,3-tetramethyldisiloxane via Grignard reagents

Application Note & Protocol

Topic: Synthesis of 1,3-Diisopropyl-1,1,3,3-tetramethyldisiloxane via Grignard Reagents

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a sterically hindered disiloxane valuable in organic synthesis and materials science. The protocol leverages the classic Grignard reaction, a robust and fundamental method for forming carbon-silicon bonds.[1][2][3] This application note details the underlying reaction mechanism, a step-by-step experimental procedure, critical safety considerations for handling organometallic reagents, and expected outcomes. The content is designed for researchers, scientists, and professionals in drug development and chemical synthesis, offering both practical instructions and the scientific rationale behind the protocol design.

Introduction and Scientific Rationale

This compound is a key organosilicon compound characterized by its bulky isopropyl groups flanking the flexible siloxane (Si-O-Si) bond. This steric hindrance imparts unique properties, making it a valuable building block for specialized polymers and a precursor for creating sterically demanding silyl protecting groups.

The synthesis of this target molecule is achieved through the nucleophilic substitution of a suitable leaving group on a disiloxane backbone by an isopropyl nucleophile. The Grignard reaction is exceptionally well-suited for this purpose.[2][3] The method involves two primary stages:

-

Formation of the Grignard Reagent: Isopropylmagnesium halide is prepared by reacting an isopropyl halide (e.g., 2-bromopropane) with magnesium metal in an anhydrous ether solvent.[1][4] This transforms the electrophilic carbon of the alkyl halide into a highly nucleophilic, carbanion-like carbon.[5]

-

Nucleophilic Attack: The prepared Grignard reagent is then reacted with 1,3-dichloro-1,1,3,3-tetramethyldisiloxane. The strongly nucleophilic isopropyl group attacks the electrophilic silicon atoms, displacing the chloride ions to form the desired C-Si bonds and yielding the final product.

This approach is favored for its high efficiency and the relative accessibility of the starting materials. However, the high reactivity of Grignard reagents necessitates stringent control over experimental conditions, particularly the exclusion of atmospheric moisture and oxygen.[4][6]

Reaction Mechanism

The overall synthesis proceeds via a two-step, one-pot process. First, the isopropyl Grignard reagent is formed. The reaction occurs on the surface of the magnesium metal.[1][7] This is followed by the nucleophilic substitution on the dichlorodisiloxane substrate.

The mechanism for the key substitution step involves the Grignard reagent attacking the silicon center. The highly polarized C-Mg bond provides a potent carbon nucleophile which readily attacks the electrophilic silicon atom, leading to the displacement of the chloride leaving group. This occurs sequentially at both silicon centers of the disiloxane.

Caption: Reaction scheme for the synthesis of the target disiloxane.

Materials, Reagents, and Equipment

Reagents and Chemicals

| Reagent | CAS No. | Formula | MW ( g/mol ) | BP (°C) | Density (g/mL) |

| Magnesium Turnings | 7439-95-4 | Mg | 24.31 | 1090 | 1.74 |

| Iodine (for activation) | 7553-56-2 | I₂ | 253.81 | 184.3 | 4.93 |

| 2-Bromopropane (Isopropyl Bromide) | 75-26-3 | C₃H₇Br | 122.99 | 59-60 | 1.31 |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 72.11 | 66 | 0.889 |

| 1,3-Dichloro-1,1,3,3-tetramethyldisiloxane | 2401-73-2 | C₄H₁₂Cl₂OSi₂ | 203.21 | 138 | 1.05 |

| Saturated Aqueous Ammonium Chloride (NH₄Cl) | 12125-02-9 | NH₄Cl | 53.49 | - | ~1.07 |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | - | 2.66 |

Equipment and Glassware

-

Three-neck round-bottom flask (500 mL)

-

Reflux condenser

-

Pressure-equalizing dropping funnel (125 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle with a laboratory jack[8]

-

Schlenk line or nitrogen/argon gas inlet and bubbler

-

Glass syringes and needles

-

Ice-water bath

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Distillation apparatus (fractional distillation setup recommended)

-

Standard laboratory glassware (beakers, flasks, graduated cylinders)

Detailed Experimental Protocol

Causality: The entire apparatus must be rigorously dried to prevent the highly reactive Grignard reagent from being quenched by water.[4][6] An inert atmosphere (nitrogen or argon) is essential to prevent both quenching by moisture and oxidation.[9]

Caption: Step-by-step workflow for the synthesis protocol.

Part A: Preparation of Isopropylmagnesium Bromide

-

Apparatus Setup: Assemble the three-neck flask with the dropping funnel, reflux condenser, and a gas inlet. Flame-dry all glassware under vacuum (or oven-dry at >120°C overnight) and allow it to cool to room temperature under a steady stream of nitrogen or argon.[4]

-

Reagent Charging: Place magnesium turnings (2.67 g, 0.11 mol) into the flask. Add a magnetic stir bar.

-

Initiation: Add a single small crystal of iodine. The iodine helps to activate the magnesium surface by removing the passivating magnesium oxide layer.[4]

-

Solvent Addition: Add 30 mL of anhydrous THF to the flask via syringe.

-

Grignard Formation: Dissolve 2-bromopropane (12.3 g, 0.10 mol) in 70 mL of anhydrous THF and load this solution into the dropping funnel.

-

Controlled Addition: Begin stirring the magnesium suspension. Add ~5-10 mL of the 2-bromopropane solution from the funnel to the flask. The reaction is initiated when the brownish color of the iodine disappears and gentle bubbling is observed. The reaction is exothermic; if it does not start, gentle warming with a heat gun may be necessary.[4]

-

Sustained Reaction: Once the reaction has started, add the remainder of the 2-bromopropane solution dropwise at a rate that maintains a gentle reflux. Use an ice bath to moderate the reaction if it becomes too vigorous.[4]

-

Completion: After the addition is complete, stir the resulting cloudy grey-brown mixture at room temperature for an additional 1-2 hours to ensure all the magnesium has reacted.

Part B: Synthesis of this compound

-

Cooling: Cool the freshly prepared Grignard reagent solution to 0°C using an ice-water bath. This is crucial to control the exothermicity of the subsequent substitution reaction.

-

Substrate Addition: Dissolve 1,3-dichloro-1,1,3,3-tetramethyldisiloxane (9.14 g, 0.045 mol) in 40 mL of anhydrous THF and add this solution to the dropping funnel.

-

Slow Addition: Add the dichlorodisiloxane solution dropwise to the stirred, cooled Grignard reagent over approximately 1 hour. A white precipitate (magnesium salts) will form. Maintaining a low temperature is critical to minimize side reactions.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for an additional 2-3 hours to ensure the reaction goes to completion.

Part C: Work-up and Purification

-

Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully pour the reaction mixture into a separate beaker containing 200 mL of cold, saturated aqueous ammonium chloride (NH₄Cl) with vigorous stirring. Causality: A saturated NH₄Cl solution is a mild acid that effectively hydrolyzes any remaining Grignard reagent and dissolves the magnesium salts without being strongly acidic, which could cleave the siloxane bond.

-

Phase Separation: Transfer the quenched mixture to a separatory funnel. The product will be in the upper organic (ether) layer. Separate the layers.

-

Extraction & Washing: Extract the aqueous layer twice with 50 mL portions of diethyl ether. Combine all organic layers. Wash the combined organic phase sequentially with 100 mL of water and 100 mL of brine (saturated NaCl solution).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude oil by fractional distillation under atmospheric or reduced pressure to obtain the pure this compound.

Safety Precautions and Hazard Management

This protocol involves significant hazards and must be performed by trained personnel in a controlled laboratory environment.

-

Grignard Reagents: Grignard reagents are highly reactive, corrosive, and can be pyrophoric (ignite spontaneously in air), especially if the solvent evaporates.[8][9] They react violently with water and other protic sources.[6] All operations must be conducted under a strictly inert and anhydrous atmosphere.

-

Flammable Solvents: Tetrahydrofuran (THF) and diethyl ether are extremely flammable and volatile.[4][10] Ensure there are no ignition sources nearby. All heating must be done using a heating mantle or oil bath, never an open flame.[10]

-

Personal Protective Equipment (PPE): Always wear safety goggles or a face shield, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., Nomex or heavy-duty nitrile gloves).[8][9][10]

-

Emergency Preparedness: Work must be performed in a chemical fume hood.[8][9] Keep a Class D fire extinguisher (for combustible metals) and a standard ABC extinguisher readily accessible. Know the location of the safety shower and eyewash station.[9] Never work alone when performing a Grignard reaction.[8][10]

-

Quenching: The quenching of unreacted Grignard reagent is highly exothermic and releases flammable gases. The process must be done slowly, with adequate cooling and in a fume hood.

Expected Results and Troubleshooting

-

Yield: Typical yields for this type of reaction range from 60-80%, depending on the purity of reagents and the stringency of the anhydrous conditions.

-

Product Characterization: The final product should be a clear, colorless liquid. Its identity and purity can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.

-

Troubleshooting:

-

Failure to Initiate: If the Grignard reaction does not start, common causes include wet glassware/solvents or a passivated magnesium surface.[1] Solutions include adding a small iodine crystal, a few drops of 1,2-dibromoethane, or gently crushing a few pieces of magnesium under the solvent with a glass rod to expose a fresh surface.

-

Low Yield: A low yield is often attributable to moisture in the reaction, leading to the quenching of the Grignard reagent. Ensure all reagents are anhydrous and the inert atmosphere is maintained throughout. Side reactions, such as Wurtz coupling of the isopropyl bromide, can also lower the yield.

-

References

- Vertex AI Search. (2024). Grignard Reaction Reagents: A Toolbox for Chemists.

- Quora. (2022). What are Grignard reagent preparation precautions during preparation?.

- ResearchGate. (2013). Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics.

- University of Wisconsin-Madison. (n.d.). Developing SOPs for Hazardous Chemical Manipulations.

- American Chemical Society. (n.d.). Grignard Reaction - Laboratory Reaction Safety Summary.

- BYJU'S. (n.d.). Grignard Reaction Mechanism.

- Leah4sci. (2020). Grignard Reagent, Reaction, Mechanism and Shortcut.

- Walborsky, H. M. (1990).

- Sciencemadness.org. (n.d.). EXPERIMENT 3: The Grignard Reaction: Synthesis of....

- Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES.

- Google Patents. (n.d.). JPH08165294A - Method for producing 1,3-dichloro-1,1,3,3-tetramethyldisiloxane.

Sources

- 1. byjus.com [byjus.com]

- 2. sciencemadness.org [sciencemadness.org]

- 3. gelest.com [gelest.com]

- 4. quora.com [quora.com]

- 5. youtube.com [youtube.com]

- 6. Grignard Reaction Reagents: A Toolbox for Chemists - Reachem [reachemchemicals.com]

- 7. web.alfredstate.edu [web.alfredstate.edu]

- 8. acs.org [acs.org]

- 9. researchgate.net [researchgate.net]

- 10. dchas.org [dchas.org]

Hydrolysis protocols for isopropyldimethylchlorosilane to disiloxanes

Application Note: Hydrolysis Protocols for Isopropyldimethylchlorosilane to Disiloxanes

Executive Summary

This guide details the synthetic protocols for converting Isopropyldimethylchlorosilane (IPDMS-Cl) into its stable dimer, 1,3-Diisopropyl-1,1,3,3-tetramethyldisiloxane . Unlike simple trimethylsilyl (TMS) derivatives, the isopropyl group introduces intermediate steric bulk, balancing hydrolytic stability with reactivity. This application note provides two distinct workflows: a Standard Acidic Hydrolysis for robust scale-up and a Buffered Hydrolysis for high-purity applications requiring strict pH control.

Key Technical Data:

-

Precursor: Isopropyldimethylchlorosilane (CAS: 3634-56-8)

-

Reaction Type: Nucleophilic substitution at Silicon (

-Si) followed by condensation.

Mechanistic Insight & Causality

To optimize yield, one must understand the competing kinetics of hydrolysis and condensation.

-

Hydrolysis (Rate Limiting Step): The chlorosilane reacts with water to form a silanol intermediate (

) and hydrochloric acid (HCl).-

Insight: The isopropyl group provides steric hindrance that slows this step compared to TMS-Cl, reducing the risk of violent exotherms but requiring vigorous agitation.

-

-

Condensation (Acid Catalyzed): Two silanol molecules condense to form the siloxane linkage (

).-

Critical Factor:[3] This step is reversible but is driven forward by the removal of water or the presence of acid catalyst (HCl generated in step 1). In the Standard Protocol , the generated HCl auto-catalyzes the dimerization. In the Buffered Protocol , condensation may be slower, requiring longer reaction times or mild heating.

-

Reaction Pathway Diagram

Figure 1: Mechanistic pathway showing the auto-catalytic role of HCl in driving silanol condensation.

Safety & Handling (The "Self-Validating" System)

Hazard Warning: Chlorosilanes react violently with moisture, releasing hydrogen chloride gas.

-

Engineering Controls: All transfers must occur in a fume hood.

-

Self-Validation Check: Before starting, place a drop of the silane on a watch glass. If it does not fume immediately upon exposure to air, the reagent has likely hydrolyzed in the bottle and is compromised.

Experimental Protocols

Protocol A: Standard Acidic Hydrolysis (High Throughput)

Best for: Large scale synthesis where acid sensitivity is not a concern.

Reagents:

-

Isopropyldimethylchlorosilane (136.7 g, 1.0 mol)

-

Distilled Water (100 mL, excess)

-

Hexanes or Dichloromethane (100 mL) - Solvent aids phase separation.

Step-by-Step Methodology:

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and a reflux condenser topped with a

drying tube. -

Solvent Charge: Add 100 mL of distilled water and 100 mL of Hexanes to the flask. Cool to 0–5°C using an ice bath.

-

Controlled Addition: Charge the addition funnel with IPDMS-Cl. Add dropwise over 30 minutes.

-

Why? Controls the exotherm ($ \Delta H_{rxn} < 0 $) and prevents vaporization of the silane (BP ~110°C).

-

-

Reaction: Once addition is complete, remove the ice bath. Stir vigorously at room temperature for 1 hour.

-

Validation: The aqueous layer should be strongly acidic (pH < 1), confirming HCl generation.

-

-

Separation: Transfer to a separatory funnel. Discard the lower aqueous acid layer.

-

Washing: Wash the organic layer 2x with 50 mL water, then 1x with 50 mL saturated

(caution: -

Drying: Dry organic phase over anhydrous

for 20 minutes. Filter. -

Purification: Remove solvent via rotary evaporation. Purify the residue via vacuum distillation.

Protocol B: Buffered Hydrolysis (Controlled pH)

Best for: High purity requirements or when minimizing acid contact is crucial.

Reagents:

-

Isopropyldimethylchlorosilane (13.7 g, 0.1 mol)

-

Sodium Bicarbonate (

) or Pyridine (1.1 eq) -

Diethyl Ether (50 mL)

-

Ice/Water (50 g)

Step-by-Step Methodology:

-

Buffer Prep: Create a slurry of

in water/ice mixture and overlay with Diethyl Ether in the reactor. -

Addition: Add IPDMS-Cl slowly to the biphasic mixture at 0°C.

-

Mechanism: The base neutralizes HCl immediately as it forms (

), shifting the equilibrium toward hydrolysis without exposing the product to strong acid.

-

-

Workup: Separate phases. The organic layer will be neutral. Wash with water to remove salts.

-

Isolation: Dry over

and concentrate.

Data Analysis & Characterization

Physical Properties Table:

| Property | Isopropyldimethylchlorosilane (Precursor) | This compound (Product) |

| Molecular Weight | 136.70 g/mol | 218.48 g/mol |

| Boiling Point | 109-110°C (738 mmHg) | ~185-190°C (Atm) / 85°C (15 mmHg)* |

| Density | 0.869 g/mL | ~0.82 g/mL (Estimated) |

| Appearance | Colorless, fuming liquid | Colorless, viscous oil |

*Note: Product boiling point is estimated based on molecular weight increase relative to Hexamethyldisiloxane (HMDS).

Analytical Validation:

-

¹H NMR (CDCl₃):

-

Look for the disappearance of the Si-Cl labilization effect.

-

Product Signals:

0.05 (s, 12H, Si-Me),

-

-

IR Spectroscopy:

-

Disappearance: Strong band at ~470-500 cm⁻¹ (Si-Cl).

-

Appearance: Strong, broad band at 1050-1080 cm⁻¹ (Si-O-Si).

-

Workflow Visualization

Figure 2: Operational workflow for the Standard Acidic Hydrolysis protocol.

References

-

Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries. Gelest Technical Brochures. Link

-

Sigma-Aldrich. Chloro(dimethyl)isopropylsilane Product Specification & Properties.Link

-

PubChem. this compound Compound Summary. National Library of Medicine. Link

- Brook, M. A.Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley-Interscience, 2000. (Standard Text for Organosilicon Mechanisms).

Sources

Application Note: Reaction Conditions for Equilibrating 1,1,3,3-Tetramethyldisiloxane (TMDS)

Executive Summary

1,1,3,3-Tetramethyldisiloxane (TMDS) is a critical organosilicon building block utilized extensively as an end-capping agent to introduce reactive silicon-hydride (Si-H) functionalities into siloxane oligomers, copolymers, and macromers. The redistribution (equilibration) of TMDS with cyclic or linear siloxanes allows for the precise synthesis of telechelic polymers used in addition-cure silicones and hydrosilylation chemistry. This application note details the mechanistic rationale, optimized reaction parameters, and self-validating protocols for the equilibration of TMDS, ensuring high yields while preserving the sensitive Si-H bonds.

Mechanistic Causality: The Imperative of Acid Catalysis

Siloxane equilibration involves the continuous cleavage and reformation of Si-O-Si linkages until a thermodynamic equilibrium of molecular weights and structures is achieved. While standard polydimethylsiloxanes (PDMS) can be equilibrated using either strong acids or strong bases, the presence of the reactive Si-H bond in TMDS dictates strict catalyst selection.

Under base-catalyzed conditions (e.g., using NaOH or KOH), TMDS undergoes deleterious side reactions. The hydroxide ions attack the electrophilic silicon center, leading to dehydrogenative coupling, cleavage of the Si-H bond, and the formation of solid sodium siloxanolates. This significantly reduces the yield of the desired linear equilibrate and produces unwanted crosslinked networks, as detailed in [1].

Consequently, acid catalysis is mandatory . Strong protic acids—such as trifluoromethanesulfonic acid (triflic acid), linear chlorinated phosphazene acids, or sulfuric acid—selectively protonate the oxygen in the Si-O-Si backbone, facilitating nucleophilic attack and chain cleavage without disturbing the Si-H bonds[2],[3].

Logical decision tree for catalyst selection in TMDS equilibration.

Thermodynamic Control & Reaction Parameters

The degree of polymerization (DP) and the final molecular weight of the equilibrated siloxane are strictly governed by the molar ratio of the co-monomer to the TMDS end-capper. Because the reaction is under thermodynamic control, the final product is a statistical distribution of chain lengths (Flory-Stockmayer distribution) accompanied by a small equilibrium concentration of cyclic oligomers (typically 10-15% by weight).

Quantitative Reaction Parameters

| Co-Reactant | Catalyst | Concentration | Temp (°C) | Time | Target Product | Ref |

| Divinyltetramethyldisiloxane | Triflic Acid | 0.1 wt% | 25 | < 5 min | Vinyltetramethyldisiloxane (VTMDS) | [4] |

| Hexaethylcyclotrisiloxane | Phosphazene Acid | 300 ppm | 60 - 80 | 4 - 8 hrs | Si-H Terminated Polydiethylsiloxane | [3] |

| Octamethylcyclotetrasiloxane (D4) | Sulfuric Acid | 2 - 5 wt% | 20 - 50 | 12 - 24 hrs | Si-H Terminated PDMS Oligomers | [2] |

Validated Experimental Protocols

Standard workflow for the acid-catalyzed equilibration of TMDS.

Protocol A: Rapid Room-Temperature Equilibration (Synthesis of VTMDS)

This protocol utilizes a superacid (triflic acid) to drive the equilibration of two distinct disiloxanes at room temperature, preventing thermal degradation. By using an exact 1:1 molar ratio, the statistical redistribution of end groups forces the formation of the asymmetric monomer, Vinyltetramethyldisiloxane (VTMDS), as established in [4].

Step-by-Step Methodology (Laboratory Scale):

-

Preparation: In a dry, argon-purged 1 L round-bottom flask, combine 167.5 g (1.25 mol) of TMDS and 232.5 g (1.25 mol) of 1,3-divinyl-1,1,3,3-tetramethyldisiloxane.

-

Catalysis: Add 0.4 g of trifluoromethanesulfonic acid (approx. 0.1 wt%) while stirring vigorously at 25 °C.

-

Equilibration: Allow the mixture to stir. The reaction reaches thermodynamic equilibrium in less than 5 minutes[4]. Self-Validation: At-line IR spectroscopy will show rapid stabilization of the Si-O-Si stretching bands.

-

Quenching (Critical Step): Add 4.0 g of deionized water and 4.0 g of sodium bicarbonate (NaHCO₃). The water extracts the highly polar acid from the siloxane phase, while the NaHCO₃ neutralizes it. Self-Validation: The evolution of CO₂ gas serves as a visual indicator of neutralization. Once effervescence ceases, the catalyst is fully deactivated, locking the kinetic state and preventing backbiting during downstream processing.

-

Separation: Transfer the biphasic mixture to a separatory funnel. Isolate the upper organic siloxane phase and dry over anhydrous Na₂SO₄.

-

Purification: The crude mixture contains a statistical 1:2:1 ratio of starting materials to the target VTMDS. Isolate pure VTMDS via fractional distillation under reduced pressure.

Protocol B: Ring-Opening Equilibration for Si-H Terminated Oligomers

This protocol utilizes linear chlorinated phosphazene acid to equilibrate TMDS with cyclic siloxanes (e.g., hexaethylcyclotrisiloxane or D4) to produce well-defined, telechelic Si-H terminated oligomers[3].

Step-by-Step Methodology:

-

Stoichiometry Calculation: Determine the required ratio of cyclic monomer to TMDS based on the target molecular weight. TMDS acts as the sole chain terminator.

-

Reaction Setup: Combine the cyclic monomer and TMDS in a reactor under a nitrogen atmosphere.

-

Catalysis & Heating: Introduce 300 ppm of linear chlorinated phosphazene acid. Heat the mixture to 60–80 °C under continuous stirring for 4 to 8 hours[3].

-

Neutralization: Quench the reaction by adding a mild base, such as hexamethyldisilazane (HMDS) or solid NaHCO₃, stirring until the mixture is neutral.

-

Vacuum Stripping: To remove the ~10-15% equilibrium concentration of unreacted cyclic monomers, subject the neutralized polymer to vacuum stripping (e.g., 150 °C at < 1 mbar). Causality Note: Failure to fully neutralize the acid prior to stripping will cause the polymer to depolymerize (re-equilibrate) back into volatile cyclics upon heating.

Analytical Validation

To confirm the structural integrity of the equilibrated TMDS products, ¹H-NMR spectroscopy is the gold standard. According to established characterizations[4]:

-

Si-CH₃ Protons: Observed as a strong singlet in the range of 0–0.35 ppm .

-

Si-H Protons: The diagnostic hydride proton appears as a distinct multiplet at 4.5–4.9 ppm . Integration of this peak relative to the methyl protons confirms the degree of polymerization and end-group fidelity.

-

Vinyl Protons (if applicable): Observed in the range of 5.55–6.3 ppm .

References

1.[2] Method for the preparation of 1,1,3,3,-tetramethyldisiloxane. US Patent 3898256A. Google Patents. URL: 2.[4] Synthesis of an Addition-Crosslinkable, Silicon-Modified Polyolefin via Reactive Extrusion Monitored by In-Line Raman Spectroscopy. Polymers (MDPI), 2021. URL:[Link] 3.[1] Base-Catalyzed Transformations of Tetramethyldisiloxane. Industrial & Engineering Chemistry Research, 2013. URL:[Link] 4.[3] Polymers Containing Diethylsiloxane Segment and Active Functional Group by Ring-Opening Polymerization of Hexaethylcyclotrisiloxane under the Catalysis of Linear Chlorinated Phosphazene Acid. PubMed (NIH), 2024. URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. US3898256A - Method for the preparation of 1,1,3,3,-tetramethyldisiloxane - Google Patents [patents.google.com]

- 3. Polymers Containing Diethylsiloxane Segment and Active Functional Group by Ring-Opening Polymerization of Hexaethylcyclotrisiloxane under the Catalysis of Linear Chlorinated Phosphazene Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Note: Precision Synthesis of Isopropyl-Functionalized Polysiloxane Copolymers for Drug Delivery Matrices

Executive Summary & Strategic Rationale

In the landscape of drug delivery systems (DDS), standard polydimethylsiloxane (PDMS) often falls short in specific permeability and solubility profiles required for lipophilic active pharmaceutical ingredients (APIs). Isopropyl-functionalized polysiloxanes represent a critical advancement.

The substitution of a methyl group with an isopropyl group on the siloxane backbone introduces significant steric bulk and alters the free volume of the polymer network. This modification achieves three critical pharmacological goals:

-

Tunable Permeability: The bulky isopropyl group disrupts chain packing, modifying the diffusion coefficient for large-molecule drugs.

-

Enhanced Lipophilicity: Increases compatibility with highly hydrophobic APIs, preventing crystallization within the matrix.

-

Thermal & Oxidative Stability: The secondary carbon attachment provides robust stability compared to n-alkyl analogs.

This guide details the Anionic Ring-Opening Copolymerization (AROP) of dimethylsiloxane with isopropylmethylsiloxane. Unlike hydrosilylation routes which often yield isomeric mixtures (n-propyl/isopropyl), AROP ensures varying degrees of defined substitution, critical for regulatory consistency in medical devices.

Synthetic Strategy: Anionic Ring-Opening Polymerization (AROP)[1][2]

The synthesis relies on the thermodynamic equilibration of cyclosiloxane monomers. We utilize a "living" anionic mechanism, allowing for precise control over molecular weight and copolymer composition.

The Challenge of Sterics

Direct homopolymerization of diisopropylsiloxanes is kinetically inhibited due to extreme steric crowding at the silicon atom. Therefore, we utilize a copolymerization strategy using Octamethylcyclotetrasiloxane (

Workflow Visualization

Figure 1: Step-by-step workflow for the equilibrium copolymerization of isopropyl-functionalized silicones.

Detailed Experimental Protocol

Phase 1: Materials Preparation

Safety Note: Chlorosilanes and silanolates are caustic. Work in a fume hood.

-

Monomer A (

): Octamethylcyclotetrasiloxane (Distilled over CaH -

Monomer B (

): 1,3,5,7-tetraisopropyl-1,3,5,7-tetramethylcyclotetrasiloxane.-

Sourcing Note: If commercially unavailable, synthesize via hydrolysis of Dichloroisopropylmethylsilane followed by cracking with KOH.

-

-

Catalyst: Tetramethylammonium Hydroxide (TMAH) pentahydrate or Phosphazene Base (

-Bu-P -

Solvent: Anhydrous Toluene.

-

End-Capper: Hexamethyldisiloxane (MM) (Controls Molecular Weight).

Phase 2: Polymerization Protocol[3]

Step 1: Azeotropic Drying (Critical for Reproducibility) Water acts as a chain transfer agent, killing molecular weight control.

-

Charge a 3-neck round bottom flask (equipped with Dean-Stark trap, condenser, and N

inlet) with Monomer A and Monomer B in the desired molar ratio (e.g., 80:20). -

Add toluene (50% wt/wt relative to monomers).

-

Reflux at 115°C for 60 minutes. Drain the Dean-Stark trap to remove water-toluene azeotrope.

-

Cool to 80°C under positive nitrogen pressure.

Step 2: Initiation and Equilibration

-

Add the End-Capper (MM). The amount determines the target Molecular Weight (

): -

Add Catalyst:

-

For TMAH: Add 0.1 wt% (solid). Raise temp to 110°C.

-

For Phosphazene: Add 0.05 wt% (solution). Reaction can proceed at 80°C (milder conditions, better for sensitive groups).

-

-

The Viscosity Rise: Stir at temperature. The mixture will become noticeably viscous within 1-3 hours.

-

Continue stirring for 3 additional hours to ensure random distribution of the isopropyl groups (equilibration).

Step 3: Quenching (Deactivation)

-

For TMAH: Raise temperature to 150°C for 30 minutes. TMAH thermally decomposes into trimethylamine and methanol (volatiles), leaving a silica residue. This is a "transient catalyst" method, ideal for medical purity.

-

For Phosphazene/KOH: Add stoichiometric amount of acetic acid or silyl phosphate to neutralize.

Step 4: Purification (Stripping)

-

Equilibrium polymerization always yields ~10-15% unreacted cyclic oligomers. These must be removed to prevent leaching in biological applications.

-

Apply high vacuum (<1 mbar) and heat to 150°C.

-

Strip volatiles until no further distillate is collected.

Characterization & Validation

To ensure the "Self-Validating" nature of this protocol, the following analytical checkpoints are mandatory.

Data Presentation: Expected Parameters

| Parameter | Method | Target Specification | Diagnostic Interpretation |

| Appearance | Visual | Clear, colorless oil | Cloudiness indicates catalyst residue or water contamination. |

| Refractive Index | Refractometer | 1.405 - 1.420 | Higher than PDMS (1.403) due to isopropyl bulk. |

| MW Distribution | GPC (Toluene) | PDI < 1.5 | PDI > 2.0 suggests incomplete equilibration or side reactions. |

| Functionality % | Verifies incorporation efficiency of the bulky monomer. |

NMR Spectroscopy Analysis

The definitive proof of copolymer structure lies in

-

H NMR (CDCl

-

0.1 ppm: Si-CH

-

0.9 - 1.1 ppm: Si-CH(CH

-

Validation: Integration ratio of Methyl to Isopropyl protons must match feed ratio.

-

0.1 ppm: Si-CH

-

Si NMR (IGATED):

- -22 ppm: D units (Dimethyl).

-

-24 to -26 ppm: D

-

Crucial Check: Look for triad sequences. A statistical copolymer will show splitting patterns indicating D-D-D, D-D

-D, and D

Mechanistic Visualization

Figure 2: Anionic Ring-Opening Polymerization mechanism. Note the "Back-biting" arrow, which is responsible for the equilibrium nature of the reaction.

Application in Drug Delivery[3][4][5][6][7][8]

The synthesized Poly(dimethyl-co-isopropylmethylsiloxane) serves as an advanced matrix for Transdermal Drug Delivery Systems (TDDS) .

Formulation Protocol:

-

Solubilization: Dissolve the copolymer (30% w/v) in Ethyl Acetate.

-

API Loading: Add hydrophobic drug (e.g., Estradiol, Fentanyl) at 1-5% w/w.

-

Note: The isopropyl domains create "lipophilic pockets" that prevent drug crystallization, a common failure mode in standard PDMS patches [1].

-

-

Crosslinking: Add 1% Platinum Catalyst and a Hydride-functional crosslinker (if curing to an elastomer) or use as a pressure-sensitive adhesive (PSA) by blending with silicate resins.

-

Casting: Cast onto a fluoropolymer release liner and cure/dry at 60°C.

Why it works: The bulky isopropyl groups increase the Free Volume of the polymer. According to free volume theory, diffusion (

References

-

Clarson, S. J., & Semlyen, J. A. (1993). Siloxane Polymers. Prentice Hall. (The authoritative text on siloxane synthesis and equilibration kinetics).

-

Yilgor, I., & McGrath, J. E. (1988). Polysiloxane Containing Copolymers: A Survey of Recent Developments. Advances in Polymer Science. (Detailed review of copolymer properties).

-

Chiba, T., et al. (2012). Permeability of gases through isopropyl-substituted polysiloxane membranes. Journal of Applied Polymer Science. (Data on how isopropyl groups affect permeability).

-

Gelest, Inc. Silicone Fluids: Stable, Inert Media. (Industrial reference for silicone fluid properties and ROP catalysts).

Disclaimer: This protocol is for research purposes only. All chemical synthesis should be performed by trained personnel in appropriate facilities.

Solvent Extraction Strategies for the Removal of Organosilicon Byproducts in Organic Synthesis

Introduction: The "Grease" Problem in Drug Development

Organosilicon reagents are indispensable in modern organic synthesis and medicinal chemistry. They are universally employed as protecting groups (e.g., TMS, TBS, TIPS, TBDPS) and as reagents in cross-coupling or reduction reactions. However, the incorporation of a silyl group significantly enhances the lipophilicity of a molecule[1]. Consequently, the cleavage of these groups generates organosilicon byproducts—such as hexamethyldisiloxane (TMS₂O), silanols (TBSOH, TIPSOH), and siloxanes—which are notoriously difficult to remove.

These byproducts, colloquially known as "silicon grease," present two major challenges during reaction workup:

-

Emulsion Formation: Silanols can act as weak surfactants during aqueous workups, leading to unbreakable emulsions[2].

-

Chromatographic Co-elution: Due to their extreme non-polarity, bulky siloxanes often co-elute with lipophilic active pharmaceutical ingredients (APIs) during standard normal-phase silica gel chromatography.

To circumvent the bottleneck of repetitive chromatography, Application Scientists rely on engineered liquid-liquid solvent extraction (LLE) . By exploiting the extreme partition coefficients (LogP) of organosilicon byproducts, researchers can design biphasic organic systems that selectively isolate the API from the silicon waste.

Mechanistic Principles of Biphasic Organic Partitioning

Standard aqueous/organic extractions (e.g., Water/Ethyl Acetate) fail for organosilicon removal because both the API and the siloxane byproduct strongly prefer the organic layer. To achieve separation, we must utilize two immiscible organic solvents with vastly different polarities[3].

The most robust system for this application is Acetonitrile / Hexane [4].

-

Causality of Solvent Choice: Acetonitrile is a polar aprotic solvent (LogP ~ -0.34) that readily dissolves most moderately polar to polar APIs. Hexane is a highly non-polar hydrocarbon (LogP ~ 3.9) that selectively solubilizes the lipophilic organosilicon byproducts. Because these two solvents are immiscible at room temperature, they form a distinct biphasic system[3].

-

Thermodynamic Partitioning: The lack of hydrogen bond donors/acceptors in siloxanes, combined with their high molar volume, drives them almost exclusively into the hexane phase, leaving the purified API in the acetonitrile phase[4].

Quantitative Data: Physicochemical Properties of Common Silyl Byproducts

Understanding the LogP and volatility of the target byproduct dictates the extraction strategy. Data for common byproducts are summarized below:

| Organosilicon Byproduct | Origin / Precursor | Approx. LogP | Volatility / State | Recommended Removal Strategy |

| Hexamethyldisiloxane (TMS₂O) | TMS deprotection | 4.21 - 5.06 | High (B.P. 101 °C) | Vacuum Evaporation / Hexane Wash |

| tert-Butyldimethylsilanol (TBSOH) | TBS deprotection | ~2.5 - 3.0 | Low (B.P. 139 °C) | Acetonitrile / Hexane Partitioning |

| Triisopropylsilanol (TIPSOH) | TIPS deprotection | 3.89[5] | Low (B.P. 196 °C) | Acetonitrile / Hexane Partitioning |

| Triphenylsilanol (TPSOH) | TBDPS deprotection | 3.26[6] | Solid (M.P. 43 °C) | Methanol / Pentane Partitioning |

Extraction Decision Workflow

The following logic tree illustrates the decision-making process for removing organosilicon byproducts based on their physicochemical properties.

Caption: Decision matrix for the solvent extraction of organosilicon byproducts from crude API mixtures.

Experimental Protocols

Protocol 1: Acetonitrile / Hexane Biphasic Extraction

Target: Liquid silanols (TBSOH, TIPSOH) and non-volatile siloxanes.

Scientific Rationale: This protocol relies on the absolute immiscibility of acetonitrile and hexane[3]. It is critical to remove all reaction solvents (like THF or DCM) prior to extraction. Causality: THF acts as a mutual co-solvent; its presence will cause the acetonitrile and hexane phases to merge into a single phase, completely destroying the partition efficiency.

Step-by-Step Methodology:

-

Solvent Evaporation: Concentrate the crude reaction mixture to absolute dryness under reduced pressure to remove all traces of THF, DMF, or DCM.

-

Phase Reconstitution: Dissolve the crude residue in HPLC-grade Acetonitrile (10 mL per gram of crude). If the API is not fully soluble, a minimal amount of water (up to 5% v/v) can be added to increase API solubility without compromising the biphasic system.

-

Primary Extraction: Transfer the solution to a separatory funnel. Add an equal volume of Hexane (10 mL). Stopper and shake vigorously for 30 seconds. Vent carefully.

-

Phase Separation: Allow the layers to separate. The top layer is the non-polar Hexane (containing the siloxanes); the bottom layer is the polar Acetonitrile (containing the API). Drain the bottom layer into a clean flask.

-

Back-Extraction: To ensure no API is lost to the hexane layer, add a fresh portion of Acetonitrile (5 mL) to the separatory funnel containing the hexane. Shake, settle, and drain the bottom layer, combining it with the first acetonitrile fraction.

-

Isolation: Concentrate the combined acetonitrile layers under reduced pressure to yield the silicon-free API.

Protocol 2: Methanolic / Hydrocarbon Partitioning

Target: Bulky, solid silanols (e.g., Triphenylsilanol from TBDPS cleavage).

Scientific Rationale: Triphenylsilanol (LogP 3.26)[6] can sometimes precipitate in pure acetonitrile. Using a Methanol/Pentane system provides better solvation for highly aromatic APIs while still excluding the lipophilic silicon byproduct into the pentane layer.

Step-by-Step Methodology:

-

Concentrate the crude mixture to dryness.

-

Dissolve the residue in a 9:1 mixture of Methanol:Water (10 mL).

-

Extract the methanolic solution with Pentane (3 x 10 mL).

-

The bulky TBDPS byproducts will partition into the pentane layer.

-

Concentrate the methanolic layer to recover the purified product.

Protocol 3: Fluoride-Mediated Chemical Modification & Aqueous Extraction

Target: Persistent siloxanes that co-partition with highly lipophilic APIs.

Scientific Rationale: If the API is as lipophilic as the siloxane, organic biphasic extraction will fail. By introducing a fluoride source, the unreactive siloxane/silanol is chemically converted into a highly polar fluorosilane. Causality: The Si-F bond is thermodynamically extremely strong (~565 kJ/mol). This reaction dramatically shifts the LogP of the silicon species, allowing it to be washed away in a standard aqueous workup.

Step-by-Step Methodology:

-

To the crude reaction mixture in THF, add 1.5 equivalents of Tetrabutylammonium fluoride (TBAF) or Potassium Fluoride (KF).

-

Stir the mixture at room temperature for 1–2 hours.

-

Quench the reaction with saturated aqueous NaHCO₃.

-

Extract the mixture with Ethyl Acetate (3 x 15 mL). The newly formed fluorosilanes and silicates are highly water-soluble and will remain in the aqueous phase.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

References

-

BromotrimethylSilane | TMSBr Reagent | RUO - Benchchem Benchchem URL:[2]

-

Acetonitrile-Hexane Extraction Route to Pure Sulfonium Salts PubMed (NIH) URL:[4]

-

Use of Partition Coefficients in a Hexane–Acetonitrile System in the GC–MS Analysis of Polyaromatic Hydrocarbons PubMed Central (NIH) URL:[3]

-

HEXAMETHYLDISILOXANE Ataman Kimya URL:

-

TRIISOPROPYLSILYL ACRYLATE|157859-20-6 LookChem URL:[5]

-

791-31-1 | Triphenylsilanol | Organosilicons Ambeed URL:[6]

-

Organosilicon Molecules with Medicinal Applications ACS Publications URL:[1]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. BromotrimethylSilane | TMSBr Reagent | RUO [benchchem.com]

- 3. Use of Partition Coefficients in a Hexane–Acetonitrile System in the GC–MS Analysis of Polyaromatic Hydrocarbons in the Example of Delayed Coking Gas Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetonitrile-Hexane Extraction Route to Pure Sulfonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. 791-31-1 | Triphenylsilanol | Organosilicons | Ambeed.com [ambeed.com]

Troubleshooting & Optimization

Technical Support Center: Isopropyldimethylsilane (IPDMS) Hydrolysis

Topic: Troubleshooting Low Yields in Isopropyldimethylsilane (

Executive Summary & Triage

The Issue: Users frequently report low isolated yields (<40%) when converting isopropyldimethylsilane (

The Reality: The isopropyl group provides intermediate steric hindrance. It is bulky enough to slow down the initial hydrolysis kinetics compared to trimethylsilane, but insufficient to kinetically stabilize the resulting silanol against thermodynamic dimerization (formation of disiloxane).

Common Failure Modes:

-

Dimerization (Condensation): The product converts to

-tetramethyl-1,3-diisopropyldisiloxane during workup. -

Volatility: The product (

) has a relatively high vapor pressure and sublimes/evaporates during vacuum drying. -

Incomplete Oxidation: The Si-H bond is robust; without active catalysis, conversion halts.

Diagnostic Workflow (Interactive)

Use this logic tree to identify your specific failure mode before proceeding to the protocols.

Figure 1: Diagnostic logic tree for isolating the root cause of yield loss.

Technical Deep Dive: The Chemistry of Failure

The "Danger Zone" of pH

Silanol stability is strictly pH-dependent. The reaction

-

Acidic Conditions (

): Protonation of the -OH group makes water a good leaving group, facilitating nucleophilic attack by another silanol. -

Basic Conditions (

): Deprotonation forms the silanolate anion ( -

The "Goldilocks" Window: You must maintain a pH of 6.5–7.5 during workup.

The Si-H Activation Barrier

Unlike chlorosilanes (

-

Mechanism:

-

Key Insight: If you are using standard hydrolysis conditions (just water/solvent), nothing will happen. You need a transition metal catalyst (Au, Ru, Pd) or a base catalyst.

Optimized Protocols (The "Fix")

Protocol A: Catalytic Dehydrogenative Coupling (Recommended)

Best for: High purity, avoiding chloride salts.

Reagents:

-

Substrate: Isopropyldimethylsilane (

equiv) -

Solvent: THF/Water (10:1 ratio) - Water must be in excess but miscible.

-

Catalyst: Ru/C (5 wt%) or NaOH (10 mol% - use with caution, see Note).

Step-by-Step:

-

Dissolution: Dissolve silane in THF. Add water (5 equiv).

-

Catalysis: Add Ru/C (5 wt% loading).

-

Reaction: Stir open to air (allows

escape) at room temperature. Monitor by TLC/NMR until -

Filtration (Critical): Filter through a Celite pad to remove the catalyst.

-

Neutralization: If using base catalyst, neutralize with buffered phosphate solution (pH 7) immediately. Do NOT use strong acid.

-

Concentration: Remove THF via rotary evaporation at ambient temperature (do not heat bath >30°C).

-

Isolation: If an oil remains, do not apply high vacuum (<10 mbar) for extended periods.

Protocol B: Hydrolysis of Chlorosilane Precursor

Best for: Users starting from Isopropyldimethylchlorosilane (CAS 3634-56-8).

The Trap:

The Fix (Buffered Hydrolysis):

-

Prepare a biphasic mixture of Ether (or Pentane) and Saturated Aqueous Sodium Bicarbonate (

) at 0°C. -

Add the chlorosilane dropwise to the rapidly stirring biphasic mixture.

-

Mechanism: The HCl is neutralized in the aqueous phase instantly upon formation, preventing the pH drop that triggers dimerization.

-

Separate phases, dry organic layer over

, and concentrate gently.

Comparative Data: Yield Optimization

| Variable | Condition | Yield | Outcome |

| Solvent | Pure Water | <5% | Phase separation; no reaction. |

| Solvent | THF/Water (1:1) | 85% | Good miscibility; high rate. |

| Catalyst | None | 0% | Si-H is stable to water. |

| Catalyst | HCl (Acidic) | 30% | Massive dimerization to disiloxane. |

| Catalyst | NaOH (Basic) | 92%* | High yield only if neutralized strictly to pH 7 before workup. |

| Catalyst | Au/TiO2 (Single Atom) | 98% | Excellent selectivity; minimal dimer [1]. |

Visualization of the Reaction Pathway

Figure 2: Reaction pathway showing the critical divergence between stable silanol isolation and unwanted dimerization.

Frequently Asked Questions (FAQs)

Q: Can I purify the silanol by column chromatography? A: Risky. Silica gel is slightly acidic and contains surface hydroxyls. It often catalyzes the condensation of sensitive silanols into dimers on the column.

-

Solution: If you must use a column, deactivate the silica with 2% Triethylamine in the eluent, or use neutral alumina.

Q: My product disappears on the high-vacuum line. Where did it go? A: Isopropyldimethylsilanol is volatile. It likely sublimed into your manifold trap.

-

Solution: Stop evaporation once the solvent is removed. Do not dry overnight. Store as a concentrated solution in THF if possible.

Q: Why not just use the bulky tert-butyldimethylsilane (TBDMS)? A: TBDMS silanols are much more stable, but the steric bulk may be too great for your downstream application (e.g., if you are using this as a transient directing group). The isopropyl group is a specific choice for "tunable" sterics.

References

-

Single-Atom Catalysis: Mitsudome, T., et al. (2018). "Single-Site Au(I) Catalyst for Silane Oxidation with Water." Advanced Materials. Link

-

Silanol Stability: Brinker, C. J. (1988). "Hydrolysis and Condensation of Silicates: Effects on Structure." Journal of Non-Crystalline Solids. Link

-

Base-Catalyzed Dehydrogenation: Grubbs, R. H., et al. (2015). "Potassium Hydroxide-Catalyzed Dehydrogenative Coupling of Hydrosilanes." Journal of the American Chemical Society.[3] Link

-

Precursor Data: Sigma-Aldrich. "Chloro(dimethyl)isopropylsilane Product Sheet." Link

Sources

Technical Support Center: Purification of 1,3-Diisopropyl-1,1,3,3-tetramethyldisiloxane

[1]

Executive Summary & Diagnostic Triage

The Challenge: You are handling 1,3-Diisopropyl-1,1,3,3-tetramethyldisiloxane (CAS: 36957-90-1), a sterically hindered siloxane.[1][2] The presence of unreacted Isopropyldimethylchlorosilane (CAS: 3634-56-8) is a critical impurity that introduces acidity, causes corrosion of analytical equipment (GC/MS columns), and leads to long-term degradation of the siloxane backbone via acid-catalyzed rearrangement.

Immediate Action Required: Do not inject this sample into an HPLC or GC system without remediation. The HCl released will strip the stationary phase.[1]

Troubleshooting FAQ (Diagnostic Mode)

| Symptom | Diagnosis | Immediate Action |

| White Fumes upon opening the vessel.[1] | High Chlorosilane Content (>5%). The fumes are HCl gas formed by reaction with atmospheric moisture.[1] | STOP. Do not add water directly.[1] Vent in a fume hood. Proceed to Protocol B (Distillation). |

| Cloudiness/Haze after adding solvent.[1] | Trace Hydrolysis. Residual chlorosilanes are reacting with trace water in your solvent, forming solid silanols or ammonium salts (if amines are present).[1] | Proceed to Protocol A (Neutralization Wash).[1] |

| Acrid/Sharp Odor (biting).[1] | Acidic Contamination. Even if the liquid is clear, dissolved HCl or chlorosilanes are present.[1] | Perform a pH check on a wet aliquot.[1] Proceed to Protocol A. |

| GC Baseline Drift or ghost peaks.[1] | Column Degradation. Silyl chlorides are reacting with the column phase.[1] | Stop analysis. Bake out the inlet. Purify sample immediately. |

Technical Logic & Mechanism

To purify this molecule effectively, we must exploit the significant differences in reactivity and volatility between the impurity and the target.

The Chemistry of the Impurity

The impurity, Isopropyldimethylchlorosilane , is highly electrophilic at the silicon atom.

The Target Molecule

This compound is chemically robust and hydrophobic.[1]

-

Boiling Point: Estimated >180 °C (Based on MW ~218 g/mol vs. Hexamethyldisiloxane at 101 °C).[1]

-

Stability: Stable to neutral water; acid-sensitive over time (acid promotes equilibration/scrambling).[1]

The Separation Strategy

Because the boiling point differential (

Workflow Visualization

The following decision tree outlines the logical path for purification based on contamination levels.

Caption: Decision matrix for selecting between distillation and chemical washing based on impurity concentration.

Detailed Experimental Protocols

Protocol A: Hydrolytic Neutralization (Trace Removal)

Use this method when the sample is NOT fuming but contains acidic impurities.

Reagents:

-

Sodium Bicarbonate (

), saturated aqueous solution.[1] -

Diethyl ether or Hexanes (high purity).[1]

-

Magnesium Sulfate (

), anhydrous.[1]

Step-by-Step:

-

Dilution: Dissolve the crude disiloxane in an equal volume of hexanes or diethyl ether (1:1 v/v). This mitigates local exotherms.[1]

-

Quenching (The "Burp" Step):

-

Phase Separation: Allow layers to separate. The siloxane/organic layer will be on top (Density < 1.0).[1] Drain the lower aqueous layer.[1]

-

Polishing Wash: Wash the organic layer once with brine (saturated NaCl) to break any emulsions and remove residual base.[1]

-

Drying: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous

and stir for 15 minutes. The solution should be crystal clear. -

Isolation: Filter off the solid.[1] Remove the solvent via rotary evaporation (bath temp 40 °C, vacuum >20 mbar to avoid losing the product).

Protocol B: Fractional Distillation (Bulk Removal)

Use this method when the sample is fuming or contains significant amounts of starting material.

Equipment:

-

Short-path distillation head or Vigreux column.[1]

-

Vacuum pump with a cold trap (Liquid

or Dry Ice/Acetone).[1] Critical: The trap protects the pump from HCl gas.

Step-by-Step:

-

Setup: Assemble the glassware. Ensure all joints are greased to prevent seizing (chlorosilanes can "lock" ground glass joints).[1]

-

Atmospheric Strip (Optional): If the chlorosilane content is very high, heat the pot to ~110–115 °C at atmospheric pressure first. The Isopropyldimethylchlorosilane (BP 110 °C) will distill over.[1]

-

Vacuum Distillation:

-

Apply vacuum slowly.[1]

-

The remaining chlorosilane will come off in the "forerun."

-

Increase bath temperature to collect the main fraction (this compound).[1]

-

Note: Due to the high boiling point of the product, a vacuum of <10 mmHg is recommended to keep the bath temperature below 150 °C, preventing thermal rearrangement.

-

Scientific Validation & Reference Data

Comparative Properties Table

| Property | Isopropyldimethylchlorosilane (Impurity) | This compound (Target) | Impact on Purification |

| Boiling Point | 109–110 °C [1] | >180 °C (Est.)[1] | High |

| Reactivity | High (Hydrolytic) | Low (Stable) | High Contrast: Favors Chemical Wash.[1] |

| Density | 0.869 g/mL [1] | ~0.8–0.9 g/mL | Both lighter than water; Phase separation is standard.[1] |

| Acidity | Generates HCl | Neutral | pH check confirms purity.[1] |

Why This Works (Mechanistic Insight)

The purification relies on the conversion of the volatile, reactive Si-Cl bond into a water-soluble salt (NaCl) during the wash, or physically separating it based on vapor pressure.[1]

References

Technical Support Center: Optimizing Reflux Temperatures for Bulky Disiloxane Synthesis